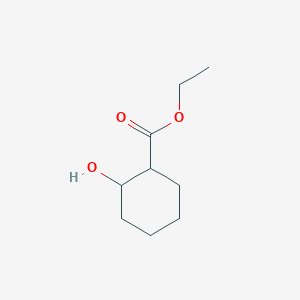

Ethyl 2-hydroxycyclohexanecarboxylate

Description

The exact mass of the compound this compound is 172.109944368 g/mol and the complexity rating of the compound is 156. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['193322', '245145']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGRTPJVNNCUKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955988 | |

| Record name | Ethyl 2-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6149-52-6, 3444-72-2 | |

| Record name | NSC193322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3444-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-hydroxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-hydroxycyclohexanecarboxylate chemical properties

An In-Depth Technical Guide to Ethyl 2-hydroxycyclohexanecarboxylate

Introduction

This compound is a bifunctional organic molecule featuring a cyclohexane ring substituted with a hydroxyl group and an ethyl carboxylate group at adjacent positions. This structure provides a versatile scaffold for synthetic chemists, serving as a valuable building block in the synthesis of more complex molecules. Its stereochemical possibilities and the reactivity of its two functional groups make it a subject of interest for researchers in organic synthesis and professionals in drug development. This guide provides a comprehensive overview of its core chemical properties, stereochemistry, synthesis, and practical applications, grounded in established scientific principles.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a six-membered carbocyclic ring. The presence of two substituents at positions 1 (ethyl carboxylate) and 2 (hydroxyl) gives rise to stereoisomerism.

Diastereomers: cis and trans

The relative orientation of the hydroxyl and ester groups defines two diastereomers:

-

cis-isomer : The hydroxyl and ester groups are on the same face of the cyclohexane ring.

-

trans-isomer : The hydroxyl and ester groups are on opposite faces of the ring.

These diastereomers have distinct physical and chemical properties, including different boiling points, viscosities, and spectroscopic signatures.[1][2]

Enantiomers

Both the cis and trans isomers are chiral, meaning each can exist as a pair of non-superimposable mirror images known as enantiomers.

-

The cis isomer exists as (1R,2S) and (1S,2R) enantiomers.[1][3]

-

The trans isomer exists as (1R,2R) and (1S,2S) enantiomers.[2]

The specific stereoisomer used or produced in a reaction is critical, as biological systems often exhibit high stereoselectivity.

Caption: Stereoisomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These values represent the general properties of the compound, which may vary slightly between specific stereoisomers or mixtures.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₃ | [4] |

| Molecular Weight | 172.22 g/mol | [1][2][4] |

| Appearance | Liquid | |

| Boiling Point | 251.4 °C at 760 mmHg | |

| Flash Point | 100.2 °C | |

| Topological Polar Surface Area | 46.5 Ų | [1][2][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

| CAS Number | 3444-72-2 (unspecified stereochemistry) | |

| 6149-52-6 (cis) | [1] | |

| 6125-55-9 (trans) | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and purity assessment. The key expected features for this compound are:

-

¹H NMR Spectroscopy : The spectrum will show characteristic signals for the ethyl group protons (a triplet around 1.2 ppm and a quartet around 4.1 ppm). Protons on the cyclohexane ring will appear in the 1.0-4.0 ppm region, with the protons on C1 and C2 (adjacent to the ester and hydroxyl groups) being the most deshielded. The hydroxyl proton will appear as a broad singlet whose chemical shift is concentration and solvent-dependent.

-

¹³C NMR Spectroscopy : A signal for the ester carbonyl carbon is expected around 170-175 ppm. The carbon bearing the hydroxyl group (C2) will appear around 65-75 ppm, while the carbon attached to the ester group (C1) will be in the 45-55 ppm range. The carbons of the ethyl group and the remaining ring carbons will appear in the upfield region.

-

Infrared (IR) Spectroscopy : A strong, broad absorption band corresponding to the O-H stretch of the alcohol will be present around 3400 cm⁻¹. A sharp, strong absorption for the C=O stretch of the ester will be visible around 1730 cm⁻¹. C-O stretching bands will also be present in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) would be observed at m/z = 172. Key fragmentation patterns would include the loss of an ethoxy group (-OCH₂CH₃), water (-H₂O), or combinations thereof. GC-MS data for this compound is available in spectral libraries.[1][4]

Synthesis and Reactivity

Synthetic Protocols

A primary and highly effective method for synthesizing this compound is through the reduction of its corresponding ketoester, Ethyl 2-oxocyclohexanecarboxylate. The choice of reducing agent is critical for controlling the stereochemical outcome.

Caption: General workflow for synthesis via reduction.

Protocol: Synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate [5]

This protocol demonstrates the diastereoselective synthesis of the trans isomer. The choice of sodium borohydride (NaBH₄) as the reducing agent is causal; it is a mild reductant that chemoselectively reduces the ketone in the presence of the ester. The steric approach of the hydride reagent to the ketone typically favors the formation of the trans alcohol, where the incoming hydride attacks from the less hindered face of the ring.

-

Dissolution : Dissolve Ethyl 2-oxocyclohexanecarboxylate (0.5 mole) in ethanol (200 ml) in a suitable reaction flask.

-

Cooling : Cool the solution to 0°C using an ice bath. This is crucial to control the reaction rate and improve selectivity.

-

Reduction : Slowly add sodium borohydride (NaBH₄) to the cooled solution with stirring. The reaction is exothermic, and slow addition maintains the low temperature.

-

Reaction Monitoring : Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Quenching & Workup : Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., HCl). The mixture is then typically neutralized, and the product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield the trans-isomer.[5]

Chemical Reactivity

The bifunctional nature of this compound allows for a range of chemical transformations:

-

Oxidation : The secondary alcohol can be oxidized back to the ketone using various oxidizing agents (e.g., PCC, Swern oxidation).

-

Ester Hydrolysis : The ethyl ester can be hydrolyzed under acidic or basic (saponification) conditions to yield 2-hydroxycyclohexanecarboxylic acid.

-

Derivatization : The hydroxyl group can be protected (e.g., as a silyl ether) or converted into other functional groups (e.g., halides, ethers).

-

Elimination : Dehydration of the alcohol can lead to the formation of ethyl cyclohex-1-enecarboxylate.

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient itself, this compound is a highly valuable intermediate. The cyclohexane ring is a common motif in medicinal chemistry, often used as a rigid scaffold to orient functional groups for optimal interaction with biological targets.

The ability to selectively synthesize and modify specific stereoisomers of this compound allows researchers to build molecular complexity and explore structure-activity relationships (SAR). For example, the hydroxyl and carboxylate groups can serve as handles for attaching other molecular fragments, leading to the synthesis of novel compounds for screening in various disease areas, including cancer, infectious diseases, and metabolic disorders.[6][7] The principles of using small, functionalized cyclic scaffolds like this are fundamental to modern drug discovery.[6][7]

Safe Handling and Storage

As a laboratory chemical, proper safety protocols must be followed.

-

Hazard Identification : This compound is generally considered an irritant. Hazard statements indicate it may be a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[2]

-

GHS Pictograms :

-

GHS07 (Exclamation Mark)

-

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8]

-

Handling : Avoid breathing vapors or mist. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[8]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Recommended storage temperature is often 4°C.

Conclusion

This compound is a foundational building block in organic synthesis. Its rich stereochemistry, coupled with the distinct reactivity of its hydroxyl and ester functionalities, provides chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutics.

References

-

PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of trans-ethyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-hydroxycyclohex-1-ene-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). trans-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Retrieved from [Link]

-

SpectraBase. (n.d.). (-)-ethyl (1R,2R,6S)-2-hydroxy-6-methylcyclohexanecarboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-methyl-cyclohexanecarboxylic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). cis-Ethyl 2-hydroxycyclopentanecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link]

-

PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]

Sources

- 1. cis-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis | C9H16O3 | CID 1268211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Ethyl 2-hydroxycyclohexanecarboxylate CAS number 3444-72-2

An In-depth Technical Guide to Ethyl 2-hydroxycyclohexanecarboxylate (CAS 3444-72-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

This compound is a bifunctional organic molecule featuring a hydroxyl group and an ethyl ester attached to a cyclohexane ring. Its significance in synthetic chemistry, particularly in pharmaceutical development, lies in its structure. The molecule possesses two adjacent stereocenters, giving rise to diastereomers (cis and trans) and their respective enantiomers. This stereochemical complexity makes it a valuable chiral pool starting material and a versatile intermediate for the synthesis of complex molecular architectures, including natural products and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and safe handling, with a focus on practical applications in a research setting.

Physicochemical and Spectroscopic Properties

This compound is typically encountered as a liquid at room temperature. Its properties are influenced by the specific isomeric composition of the sample. The data presented below represents the general properties of the mixed-isomer compound.

| Property | Value | Source(s) |

| CAS Number | 3444-72-2 | [1][2] |

| Molecular Formula | C₉H₁₆O₃ | [2][3] |

| Molecular Weight | 172.22 g/mol | [3] |

| Appearance | Liquid | |

| Boiling Point | 251.4°C at 760 mmHg; 117-118°C at 13 Torr | [1] |

| Density | ~1.1 g/cm³ | [2] |

| Flash Point | 100.2°C | [2] |

| Solubility | Insoluble in water, soluble in common organic solvents. | [4] |

| InChI Key | WOGRTPJVNNCUKN-UHFFFAOYSA-N (Isomer-independent) | [2] |

Spectroscopic Profile

Full characterization is essential to confirm the structure and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A strong, sharp peak will appear around 1730 cm⁻¹ due to the C=O stretching of the ester functionality.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the ethyl group: a triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -OCH₂-). The protons on the cyclohexane ring will appear as a complex series of multiplets between 1.0 and 4.0 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) will likely be a distinct multiplet, and the hydroxyl proton itself will appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. Key resonances include the ester carbonyl carbon (~175 ppm), the carbon attached to the hydroxyl group (~70 ppm), the methylene carbon of the ethyl ester (~60 ppm), and the methyl carbon of the ethyl ester (~14 ppm). The remaining signals correspond to the carbons of the cyclohexane ring.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of an ethoxy group (-OC₂H₅, m/z = 45) or water (-H₂O, m/z = 18).

Synthesis and Purification: A Practical Approach

The most common and direct laboratory synthesis of this compound involves the reduction of its corresponding keto-ester, Ethyl 2-oxocyclohexanecarboxylate (CAS 1655-07-8). The choice of reducing agent is critical for achieving high yield and controlling stereoselectivity.

Causality in Reagent Selection: Sodium Borohydride

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation for several key reasons.[5] It is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones to their corresponding alcohols.[6][7] Unlike more powerful reagents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not readily reduce esters under standard conditions (e.g., in alcoholic solvents at or below room temperature).[6][7] This chemoselectivity is paramount, as it allows for the targeted reduction of the ketone carbonyl group while leaving the ethyl ester functionality intact. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[7]

Reaction Mechanism and Stereoselectivity

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This attack can occur from two different faces of the planar carbonyl group relative to the plane of the cyclohexane ring, leading to the formation of two diastereomers: cis and trans.

-

cis-isomer: The hydroxyl and ester groups are on the same side of the ring.

-

trans-isomer: The hydroxyl and ester groups are on opposite sides of the ring.

The ratio of these isomers is influenced by steric hindrance. The hydride typically attacks from the less sterically hindered face, and the trans isomer is often the major product due to thermodynamic stability.[5]

Caption: Synthesis of cis and trans isomers via reduction.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating steps for reaction monitoring, workup, and purification to ensure product integrity.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-oxocyclohexanecarboxylate (1.0 eq).

-

Dissolve the starting material in absolute ethanol (approx. 5-10 mL per gram of substrate).

-

Cool the solution to 0°C using an ice-water bath.

-

-

Reagent Addition:

-

Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) to the stirred solution in small portions. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system would be ethyl acetate/hexanes (e.g., 30:70 v/v).

-

The reaction is complete when the starting material spot (ketone) is no longer visible by TLC. This typically takes 1-3 hours.

-

-

Workup and Extraction:

-

Cool the reaction mixture back to 0°C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the solution is slightly acidic (pH ~5-6) and gas evolution ceases.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add deionized water to the residue and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude product, a mixture of cis and trans isomers, can be purified by vacuum distillation or flash column chromatography on silica gel to remove non-volatile impurities.[8]

-

Caption: General workflow for synthesis and purification.

Applications in Research and Drug Development

While specific drug candidates containing the this compound moiety are not broadly publicized, its value lies in its role as a versatile synthetic intermediate. The presence of two modifiable functional groups (hydroxyl and ester) allows for a wide range of subsequent chemical transformations.

-

As a Chiral Scaffold: The separated enantiomers of the cis or trans isomers serve as chiral building blocks. The hydroxyl group can be used as a handle for nucleophilic substitution, oxidation to a ketone, or as a directing group in stereoselective reactions on the cyclohexane ring. The ester can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide, opening up diverse synthetic pathways.

-

Intermediate for Complex Molecules: In drug discovery, small, functionalized cyclic systems like this are frequently used to construct the core of more complex molecules.[9] They can impart favorable properties such as conformational rigidity and defined three-dimensional structure, which are often crucial for potent and selective binding to biological targets like enzymes or receptors.[9]

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as a hazardous substance with the following primary warnings.

-

Hazards:

-

Precautions:

-

P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area (i.e., a chemical fume hood).

-

P280: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

P302+P352 & P305+P351+P338: In case of contact with skin or eyes, wash/rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is more than a simple chemical; it is a foundational tool for the creative synthetic chemist. Its accessible synthesis, combined with its rich stereochemical and functional group profile, makes it an important intermediate for building molecular complexity. A thorough understanding of its properties, synthetic protocols, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development, particularly in the demanding field of medicinal chemistry.

References

-

Anor, M. N. (2021). Mechanism Study of β-keto Ester Reduction using NaBH4/MeOH via Density Functional Theory (Spartan). YouTube. [Link]

-

PrepChem.com. Synthesis of trans-ethyl 2-hydroxycyclohexanecarboxylate. [Link]

-

PubChem. cis-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-hydroxycyclohex-1-ene-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Reich, H. J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

PubChem. Ethyl 2-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis. National Center for Biotechnology Information. [Link]

-

ResearchGate. ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. [Link]

-

ResearchGate. Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions | Request PDF. [Link]

-

PubChem. trans-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

-

Common Organic Chemistry. Sodium Borohydride. [Link]

-

Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

-

PubMed Central. Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health. [Link]

Sources

- 1. 3444-72-2 | CAS DataBase [m.chemicalbook.com]

- 2. CAS:3444-72-2 FT-0634858 this compound Product Detail Information [finetechchem.com]

- 3. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. prepchem.com [prepchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. Page loading... [guidechem.com]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trans-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to cis-Ethyl 2-hydroxycyclohexanecarboxylate: Physical Constants, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ethyl 2-hydroxycyclohexanecarboxylate is a valuable bifunctional molecule increasingly utilized in organic synthesis and medicinal chemistry. Its vicinal hydroxyl and ester functionalities, constrained within a cyclohexane ring, make it a versatile chiral building block for the synthesis of complex natural products and pharmacologically active compounds. The cis-stereochemistry, in particular, offers a unique spatial arrangement that can be exploited to control the three-dimensional architecture of target molecules. This guide provides a comprehensive overview of the essential physical constants, a detailed, field-proven protocol for its stereoselective synthesis, and a thorough spectroscopic characterization to ensure its unambiguous identification and quality assessment.

Physicochemical Properties

A thorough understanding of the physical properties of cis-Ethyl 2-hydroxycyclohexanecarboxylate is paramount for its effective use in synthesis, purification, and formulation. The following table summarizes its key physical constants.

| Property | Value | Source(s) |

| CAS Number | 6149-52-6 | [1] |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Melting Point | 77 °C | |

| Boiling Point | 134-135 °C at 39 mmHg | |

| Density | 1.060 g/cm³ at 25 °C | |

| Refractive Index (n²⁰/D) | ~1.463 |

Note: The boiling point is pressure-dependent. The provided value is at reduced pressure.

Stereoselective Synthesis: A Practical and Validated Protocol

The synthesis of cis-Ethyl 2-hydroxycyclohexanecarboxylate is most commonly and efficiently achieved through the stereoselective reduction of its precursor, ethyl 2-oxocyclohexanecarboxylate. The choice of reducing agent and reaction conditions is critical to favor the formation of the cis-diastereomer. This protocol outlines a reliable method using sodium borohydride, a mild and selective reducing agent.

Causality of Experimental Choices

The use of sodium borohydride (NaBH₄) is predicated on its ability to deliver a hydride ion to the carbonyl carbon. In the case of ethyl 2-oxocyclohexanecarboxylate, the ester group at the adjacent carbon atom influences the trajectory of the incoming hydride. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which serves to protonate the resulting alkoxide and to moderate the reactivity of the borohydride. The lower temperature helps to enhance the diastereoselectivity of the reduction, favoring the approach of the hydride from the less sterically hindered face to yield the cis-product where the hydroxyl group and the ester are on the same side of the cyclohexane ring.

Experimental Workflow Diagram

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-Hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data used to characterize ethyl 2-hydroxycyclohexanecarboxylate, a valuable intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of a complete, publicly accessible experimental dataset for the trans-isomer, this guide will focus on the thoroughly documented spectroscopic data of the cis-isomer. Crucially, it will provide a detailed, field-proven framework for interpreting this data and highlight the theoretical and practical spectroscopic differences expected for the trans-isomer. This comparative approach equips researchers with the necessary tools to unequivocally identify and differentiate between these critical diastereomers, ensuring scientific integrity in their work.

Introduction: The Importance of Stereochemical Elucidation

This compound is a chiral bifunctional molecule containing both a hydroxyl and an ester group. The spatial arrangement of these two substituents on the cyclohexane ring gives rise to two diastereomers: cis and trans. The specific stereoisomer used in a synthetic pathway can have a profound impact on the stereochemistry, bioactivity, and impurity profile of the final active pharmaceutical ingredient (API). Therefore, unambiguous confirmation of the stereochemistry is a critical step in process development and quality control.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the primary tools for the structural elucidation of these isomers. This guide will delve into the characteristic spectral signatures of the cis-isomer and explain how these signatures would differ for the trans-isomer, empowering scientists to make confident structural assignments.

Molecular Structure and Conformation

The key to differentiating the cis and trans isomers lies in the conformational analysis of the cyclohexane ring. The ring predominantly adopts a stable chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.

-

cis-isomer: Both the hydroxyl and the ethyl carboxylate groups are on the same face of the ring. The most stable conformation will have one substituent in an axial position and the other in an equatorial position (axial-equatorial or a,e).

-

trans-isomer: The substituents are on opposite faces of the ring. The lowest energy conformation is typically the di-equatorial (e,e) arrangement, which minimizes steric hindrance. A less stable di-axial (a,a) conformation is also possible.

This conformational difference is the root cause of the distinct features observed in their respective NMR spectra.

Caption: Conformational possibilities for cis and trans isomers.

Proton NMR (¹H NMR) Spectroscopy: The Key to Stereochemistry

¹H NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The differentiation is primarily based on the coupling constants (J-values) between the protons on carbon 1 (H-1, attached to the ester group) and carbon 2 (H-2, attached to the hydroxyl group).

Experimental Data for cis-Ethyl 2-hydroxycyclohexanecarboxylate

While a complete, publicly available spectrum is elusive, analysis of partial data and spectral prediction databases allows for a reliable assignment.

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| -OCH₂ CH₃ | ~ 4.15 | Quartet (q) | ~ 7.1 |

| H -2 (CH-OH) | ~ 4.05 | Multiplet (m) | Small (e.g., J_ax-ax ≈ 3-5, J_ax-eq ≈ 3-5) |

| -OH | Broad Singlet | Singlet (s) | - |

| H -1 (CH-COOEt) | ~ 2.50 | Multiplet (m) | Small (e.g., J_eq-ax ≈ 3-5, J_eq-eq ≈ 2-4) |

| Cyclohexane CH₂ | ~ 1.2 - 2.1 | Multiplet (m) | - |

| -OCH₂CH₃ | ~ 1.25 | Triplet (t) | ~ 7.1 |

Interpretation and Comparison with the trans-Isomer

The critical insight comes from the Karplus relationship, which correlates the dihedral angle between two adjacent protons to their coupling constant.

-

In the cis-isomer (axial-equatorial): The relationship between H-1 and H-2 can be either axial-equatorial or equatorial-axial. In both cases, the dihedral angle is approximately 60°. This results in a small coupling constant , typically in the range of 2-5 Hz . The signals for H-1 and H-2 will therefore appear as complex multiplets with no large splitting.

-

In the trans-isomer (di-equatorial/di-axial): In its most stable di-equatorial conformation, the relationship between H-1 and H-2 is also equatorial-equatorial, leading to a small coupling constant. However, the molecule exists in equilibrium with its di-axial conformation. In this di-axial arrangement, H-1 and H-2 are anti-periplanar, with a dihedral angle of approximately 180°. This geometry leads to a large coupling constant , typically 10-13 Hz .[1] Even if the di-axial conformation is minor, its large J-value will be observable in the spectrum of the trans-isomer.

Therefore, the diagnostic test is simple:

-

A spectrum lacking any large coupling constants ( > 10 Hz) for the H-1 and H-2 protons indicates the cis-isomer.

-

The presence of a large coupling constant (10-13 Hz) for H-1 and H-2 is definitive proof of the trans-isomer.

Caption: ¹H NMR decision workflow for isomer identification.

Carbon-13 NMR (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. While less definitive than ¹H NMR for stereoisomer differentiation, subtle differences in chemical shifts can be observed due to the different steric environments in the cis and trans isomers.

Predicted ¹³C NMR Data

| Carbon Assignment | cis-Isomer δ (ppm) (Predicted) | trans-Isomer δ (ppm) (Predicted) |

| C =O (Ester) | ~ 175 | ~ 174 |

| C H-OH | ~ 70 | ~ 73 |

| -OC H₂CH₃ | ~ 60 | ~ 60 |

| C H-COOEt | ~ 50 | ~ 52 |

| Cyclohexane C H₂ | ~ 20 - 35 | ~ 21 - 36 |

| -OCH₂C H₃ | ~ 14 | ~ 14 |

The most significant difference is often seen in the chemical shifts of the carbons bearing the substituents (C-1 and C-2). The change in steric compression between the axial and equatorial positions influences the electron density around the carbon nucleus, leading to these slight shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Both cis and trans isomers will exhibit similar characteristic absorption bands.

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |

| 3500 - 3200 (broad) | O-H (Alcohol) | Stretching |

| 2980 - 2850 | C-H (Aliphatic) | Stretching |

| ~ 1730 | C=O (Ester) | Stretching |

| ~ 1200 | C-O (Ester/Alcohol) | Stretching |

The primary use of IR in this context is to confirm the presence of the key hydroxyl and ester functionalities. While subtle differences in the fingerprint region (< 1500 cm⁻¹) might exist between the isomers, these are generally not used for primary identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectra of the cis and trans isomers are expected to be very similar, as the fragmentation is primarily driven by the functional groups, not the stereochemistry.

Mass Spectrometry Data for cis-Ethyl 2-hydroxycyclohexanecarboxylate

-

Molecular Ion (M⁺): m/z = 172 (corresponding to the molecular weight, C₉H₁₆O₃)

-

Key Fragments:

-

m/z = 154: Loss of H₂O (water) from the molecular ion [M-18]⁺

-

m/z = 127: Loss of the ethoxy group (-OCH₂CH₃) [M-45]⁺

-

m/z = 101: A common fragment resulting from the cleavage of the cyclohexane ring.

-

m/z = 99: Loss of the entire ester group (-COOCH₂CH₃) [M-73]⁺

-

The presence of the molecular ion at m/z 172 confirms the elemental composition. The fragmentation pattern is characteristic of a cyclohexanol ring containing an ethyl ester, providing strong evidence for the overall structure.

Caption: Proposed MS fragmentation of this compound.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Carefully integrate all signals and determine the multiplicity and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans, as ¹³C is less sensitive than ¹H.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

ATR: Place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Acquisition:

-

Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion.

-

Ionization: Use Electron Ionization (EI) at a standard energy (70 eV).

-

Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and key fragments.

Conclusion

The definitive structural elucidation of this compound isomers hinges on a careful analysis of their ¹H NMR spectra. The magnitude of the coupling constant between the protons at the C-1 and C-2 positions serves as a direct and reliable indicator of the relative stereochemistry. A large, di-axial coupling (10-13 Hz) is the unmistakable signature of the trans-isomer, while its absence points to the cis configuration. While ¹³C NMR, IR, and MS provide essential, complementary data to confirm the overall carbon skeleton and functional groups, they are not the primary tools for differentiating these diastereomers. By applying the principles and comparative logic outlined in this guide, researchers can confidently assign the correct stereostructure, a crucial step for ensuring the quality and efficacy of downstream products in drug development and other scientific endeavors.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

Sources

Introduction: The Strategic Importance of Chiral Building Blocks

An In-Depth Technical Guide to Ethyl 2-hydroxycyclohexanecarboxylate: Synthesis, Characterization, and Application in Drug Development

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. With a molecular weight of 172.22 g/mol , this molecule offers a versatile scaffold for the synthesis of complex pharmaceutical agents. This document delves into its physicochemical properties, stereoselective synthesis, analytical characterization, and strategic applications, emphasizing the scientific rationale behind the described methodologies.

In modern pharmaceutical development, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This compound, with its two stereocenters, is a valuable chiral intermediate. Its cyclohexane core provides a rigid scaffold that can be functionalized to create a diverse array of bioactive molecules. The hydroxyl and ester moieties serve as handles for further chemical transformations, making it a versatile starting material for the synthesis of active pharmaceutical ingredients (APIs). Understanding the precise control of its stereochemistry during synthesis and the methods for its characterization are therefore critical for its effective use in drug discovery.

Physicochemical and Stereochemical Properties

This compound is a colorless to pale yellow liquid. The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to four possible stereoisomers, existing as two pairs of enantiomers (cis and trans).

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | ~251.4 °C at 760 mmHg (Predicted) | N/A |

| Stereocenters | 2 (C1 and C2) | N/A |

| Diastereomers | cis and trans | N/A |

The relative orientation of the hydroxyl and ester groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its reactivity and biological activity in a larger molecular construct.

Caption: 2D structure of this compound.

Stereoselective Synthesis: A Protocol for Diastereocontrol

The synthesis of this compound typically starts from its precursor, Ethyl 2-oxocyclohexanecarboxylate. The critical step is the stereoselective reduction of the ketone, which dictates the cis/trans diastereomeric ratio of the product. The Luche reduction is a highly effective method for this transformation, favoring the formation of the trans isomer.

Rationale for the Luche Reduction

The Luche reduction employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent like methanol.[2] This method is particularly advantageous for the reduction of α,β-unsaturated ketones and, in the case of β-keto esters, can provide high diastereoselectivity. The cerium ion coordinates to the carbonyl oxygen, enhancing its electrophilicity and facilitating a 1,2-hydride attack from the sodium borohydride.[2] The stereochemical outcome is governed by the direction of the hydride attack on the chelated intermediate.

Caption: Workflow for the Luche reduction of Ethyl 2-oxocyclohexanecarboxylate.

Experimental Protocol: Diastereoselective Reduction

Materials:

-

Ethyl 2-oxocyclohexanecarboxylate

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in anhydrous methanol.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of NaBH₄ (1.1 eq) in anhydrous methanol.

-

Slowly add the NaBH₄ solution to the reaction mixture at -78 °C. The addition should be dropwise to control the reaction rate and maintain the low temperature.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.

-

Allow the reaction to slowly warm to 0 °C and then quench by the careful addition of 1 M HCl until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired diastereomer.

Analytical Characterization: Distinguishing Diastereomers

The characterization of this compound and the determination of its diastereomeric ratio are crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H NMR Spectroscopy

The relative stereochemistry of the cis and trans isomers can be determined by analyzing the coupling constants of the protons at C1 and C2.

-

Trans Isomer: The protons on C1 and C2 are in a diaxial relationship in one of the chair conformations, resulting in a large coupling constant (J ≈ 10-13 Hz).

-

Cis Isomer: The protons on C1 and C2 are in an axial-equatorial or equatorial-axial relationship, leading to a smaller coupling constant (J ≈ 2-5 Hz).

| Proton | Expected Chemical Shift (ppm) - trans | Expected Chemical Shift (ppm) - cis |

| CH-OH | ~3.5 - 3.8 | ~3.9 - 4.2 |

| CH-COOEt | ~2.2 - 2.5 | ~2.4 - 2.7 |

| CH₂ (cyclohexane) | ~1.2 - 2.1 | ~1.2 - 2.1 |

| -OCH₂CH₃ | ~4.1 - 4.3 (q) | ~4.1 - 4.3 (q) |

| -OCH₂CH₃ | ~1.2 - 1.4 (t) | ~1.2 - 1.4 (t) |

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms, particularly C1 and C2, will also differ between the diastereomers due to the different steric environments.

| Carbon | Expected Chemical Shift (ppm) |

| C=O | ~173 - 176 |

| CH-OH | ~68 - 72 |

| CH-COOEt | ~45 - 50 |

| -OCH₂CH₃ | ~60 - 62 |

| CH₂ (cyclohexane) | ~20 - 35 |

| -OCH₂CH₃ | ~14 - 15 |

Chiral High-Performance Liquid Chromatography (HPLC)

For the separation and quantification of enantiomers, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this class of compounds.

Caption: Workflow for chiral HPLC separation of enantiomers.

Illustrative Chiral HPLC Protocol:

-

Column: Chiralpak IA, IB, or IC (or a similar polysaccharide-based column).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention time. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: Ambient.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. The cyclohexyl scaffold is present in numerous approved drugs, and the ability to introduce chirality in a controlled manner is a significant advantage.

One notable area of application is in the synthesis of neuraminidase inhibitors, such as Oseltamivir (Tamiflu®). While the commercial synthesis of Oseltamivir starts from shikimic acid, the core structure contains a functionalized cyclohexane ring where the stereochemistry is critical for its activity.[3] Chiral building blocks like this compound are exemplary of the types of intermediates used to construct such complex chiral frameworks.

Additionally, the cyclohexane ring is a key feature in drugs like Gabapentin, used to treat epilepsy and neuropathic pain. While Gabapentin itself is not chiral, the synthesis of its analogs often involves the use of functionalized cyclohexane precursors where stereochemistry can be introduced to explore structure-activity relationships.

Conclusion

This compound is a fundamentally important chiral building block for drug discovery and development. Its well-defined stereochemistry and versatile functional groups allow for the synthesis of complex and stereochemically rich molecules. A thorough understanding of its stereoselective synthesis, purification, and analytical characterization is essential for any researcher or scientist working in this field. The protocols and insights provided in this guide are intended to serve as a valuable resource for the effective utilization of this compound in the pursuit of novel therapeutics.

References

-

PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][1]

-

PubChem. (n.d.). trans-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link][3]

-

Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link][3]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

- Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227.

-

Chiral Technologies. (n.d.). Daicel columns with polysaccharide stationary phases. Retrieved from [Link][4]

-

MDPI. (2020). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Retrieved from [Link][5]

-

SciELO. (1990). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Retrieved from [Link][6]

- Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of α-enones by sodium borohydride in the presence of lanthanoid chlorides: a new procedure for the 1,2-reduction of α-enones. Journal of the American Chemical Society, 103(18), 5454–5459.

Sources

- 1. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trans-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chiraltech.com [chiraltech.com]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

A-01: Synthesis of Ethyl 2-hydroxycyclohexanecarboxylate: A Technical Guide to Stereoselective Reduction

Executive Summary

The reduction of ethyl 2-oxocyclohexanecarboxylate to ethyl 2-hydroxycyclohexanecarboxylate is a foundational transformation in organic synthesis, yielding a versatile chiral building block pivotal in the development of pharmaceuticals and natural products. The core challenge of this synthesis lies in controlling the diastereoselectivity of the resulting hydroxyl group, which can exist in either a cis or trans configuration relative to the adjacent ester. This guide provides an in-depth analysis of the common methodologies employed for this reduction, with a focus on the mechanistic principles that govern stereochemical outcomes. We will explore the nuances of hydride-based reductions and catalytic hydrogenation, offering field-proven insights and detailed experimental protocols to empower researchers in achieving predictable and high-yielding syntheses.

Introduction: The Synthetic & Stereochemical Challenge

This compound is a valuable synthetic intermediate. The relative orientation of its hydroxyl and ester functional groups dictates the three-dimensional architecture of molecules derived from it. The starting material, ethyl 2-oxocyclohexanecarboxylate, is an achiral β-keto ester.[1][2][3] Its reduction introduces a new stereocenter at the C2 position, creating two possible diastereomers: cis and trans.

The crux of this synthesis is to selectively produce one diastereomer over the other. This selectivity is determined by the trajectory of the reducing agent's approach to the carbonyl carbon. The two faces of the ketone are diastereotopic, and the choice of reducing agent and reaction conditions can strongly influence which face is preferentially attacked.

The Core of Selectivity: Steric Hindrance vs. Torsional Strain

The stereochemical outcome of the reduction of cyclic ketones is primarily governed by a competition between steric and electronic effects.[4] Two key models are often invoked to predict the major product:

-

Steric Approach Control: This model posits that the reducing agent will approach the carbonyl from the less sterically hindered face. For relatively small hydride donors like sodium borohydride (NaBH₄), this often means an "axial attack," leading to the formation of the equatorial alcohol.[5]

-

Torsional Strain (Felkin-Anh Model): This model considers the developing strain between bonds as the nucleophile approaches. Bulky reducing agents, which have higher steric demands themselves, often favor an "equatorial attack" to avoid unfavorable steric interactions with axial hydrogens on the ring. This pathway leads to the formation of the axial alcohol.[6]

In the case of ethyl 2-oxocyclohexanecarboxylate, the presence of the bulky ethoxycarbonyl group at the adjacent carbon significantly influences the steric environment, making the selection of an appropriate reducing agent critical for achieving the desired diastereomer.

Comparative Analysis of Reduction Methodologies

Hydride Reductions: The Workhorse Reagents

Hydride reagents are the most common choice for this transformation due to their operational simplicity and predictable reactivity.

-

Sodium Borohydride (NaBH₄): As a relatively mild and small reducing agent, NaBH₄ typically reduces aldehydes and ketones without affecting the ester functionality.[7][8] The reduction of β-keto esters with NaBH₄ in protic solvents like methanol or ethanol is a well-established and efficient method.[9][10] The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon.[9] For cyclic ketones, NaBH₄ often favors axial attack, which would be expected to yield the trans (equatorial alcohol) product as the major isomer.

-

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ can reduce both the ketone and the ester functionalities. While it can be used, it requires careful control of stoichiometry and temperature to achieve selective reduction of the ketone. Its high reactivity can sometimes lead to lower diastereoselectivity compared to more sterically hindered reagents.[11]

-

Sterically Hindered Borohydrides (L-Selectride®): L-Selectride® (lithium tri-sec-butylborohydride) is a bulky hydride reagent renowned for its high stereoselectivity in the reduction of cyclic ketones.[12][13] Due to its significant steric bulk, it preferentially attacks from the less hindered equatorial face, leading to the formation of the cis (axial alcohol) product with high diastereoselectivity.[5][6][12] This makes it the reagent of choice when the cis isomer is the desired product.[13]

Catalytic Hydrogenation

Catalytic hydrogenation offers a green and efficient alternative to hydride reagents. This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Ru, Ir, Pd) to reduce the ketone.[14]

-

Mechanism: The substrate adsorbs onto the surface of the catalyst, followed by the stepwise addition of hydrogen atoms. The stereochemical outcome is dependent on how the molecule binds to the catalyst surface, which can be influenced by the choice of catalyst, solvent, and the ligand used in asymmetric variants.[14]

-

Advantages: This method avoids the use of stoichiometric metal hydride reagents and often simplifies work-up procedures. Asymmetric hydrogenation, using chiral catalysts, can provide access to enantiomerically enriched β-hydroxy esters, which is a significant advantage in pharmaceutical synthesis.[14][15][16][17]

Data Summary: A Comparative Table

The choice of reducing agent has a profound impact on the diastereomeric ratio of the product. The following table summarizes typical outcomes for the reduction of substituted cyclohexanones, which serves as a model for the title reaction.

| Reducing Agent | Typical Attack Trajectory | Major Product Isomer | Expected Diastereoselectivity | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Axial | trans (Equatorial -OH) | Moderate to Good | Mild, chemoselective for ketones over esters.[7][8] |

| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans (Equatorial -OH) | Variable | Strong, can also reduce the ester group.[11] |

| L-Selectride® | Equatorial | cis (Axial -OH) | High to Excellent | Bulky, provides high stereoselectivity for the axial alcohol.[5][6][12] |

| Catalytic Hydrogenation | Surface-dependent | Variable | Catalyst/Ligand Dependent | Green, scalable, potential for enantioselectivity.[14] |

Detailed Experimental Protocols

Protocol: Sodium Borohydride Reduction for trans-Ethyl 2-hydroxycyclohexanecarboxylate

This protocol is designed for the diastereoselective synthesis of the trans isomer via axial hydride delivery.

Materials:

-

Ethyl 2-oxocyclohexanecarboxylate

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: While stirring, add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Slowly and carefully quench the reaction by adding 1 M HCl dropwise at 0 °C until the effervescence ceases and the pH is acidic (pH ~5-6).

-

Work-up: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired product.

Protocol: L-Selectride® Reduction for cis-Ethyl 2-hydroxycyclohexanecarboxylate

This protocol leverages a sterically hindered hydride for the diastereoselective synthesis of the cis isomer.

Materials:

-

Ethyl 2-oxocyclohexanecarboxylate

-

Tetrahydrofuran (THF, anhydrous)

-

L-Selectride® (1.0 M solution in THF)

-

3 M Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add L-Selectride® solution (1.2 eq) dropwise via syringe over 20-30 minutes, maintaining the internal temperature at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.

-

Quenching & Oxidation: While the solution is still at low temperature, slowly add 3 M NaOH, followed by the very careful, dropwise addition of 30% H₂O₂ to oxidize the residual borane species.

-

Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Add diethyl ether and water.

-

Extraction: Separate the layers and extract the aqueous phase twice with diethyl ether.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product via silica gel column chromatography.

Visualization of Workflow and Mechanism

General Reaction and Stereochemical Pathways

The following diagram illustrates the general reduction and the two competing stereochemical pathways determined by the direction of hydride attack.

Caption: Standard laboratory workflow for the synthesis via hydride reduction.

Conclusion and Future Perspectives

The synthesis of this compound from its corresponding keto ester is a well-understood yet nuanced transformation where the choice of reducing agent is paramount for controlling diastereoselectivity. For the synthesis of the trans isomer, sodium borohydride offers a mild, cost-effective, and reliable method. Conversely, when the cis isomer is the target, the use of a sterically demanding reagent like L-Selectride® is essential for achieving high levels of stereocontrol.

Future advancements in this field will likely focus on the development of more efficient and selective catalytic hydrogenation methods. The design of novel chiral ligands and catalysts that can operate under milder conditions with lower catalyst loadings will continue to drive innovation, providing even more powerful tools for the asymmetric synthesis of this important class of molecules.

References

-

Groot, A. D., & Boer, T. J. D. (1999). Diastereoselectivity in Gas-Phase Hydride Reduction Reactions of Ketones. Journal of the American Chemical Society. [Link]

-

Grokipedia. (n.d.). L-selectride. Grokipedia. [Link]

-

Xie, J.-H., Liu, X.-Y., Yang, X.-H., Xie, J.-B., Wang, L.-X., & Zhou, Q.-L. (2012). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research. [Link]

-

Fodor, G., & Koczka, K. (2006). Diastereoselective reduction of cyclic bioactive Mannich ketones. Arkivoc. [Link]

-

Morris, D. J., & Wills, M. (2018). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. [Link]

-

List, B. (2012). pH-Independent Transfer Hydrogenation in Water: Catalytic, Enantioselective Reduction of β-Keto Esters. Organic Letters. [Link]

-

Anor, M. N. (2021). Mechanism Study of β-keto Ester Reduction using NaBH4/MeOH via Density Functional Theory (Spartan). YouTube. [Link]

-

Charette, A. B. (n.d.). C-Carbonyl Reduction. Charette Group. [Link]

-

Zhong, J. (2022). Catalytic asymmetric hydrogenation of β‐aryl β‐keto esters. ResearchGate. [Link]

-

Chem-Station. (2017). L/N/K-Selectride. Chem-Station International Edition. [Link]

-

da Silva, A. B. F. (2015). Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. ResearchGate. [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Wheeler, D. M. S., & Wheeler, M. M. (1962). On the Stereochemistry of the Reduction of Cyclic Ketones with Lithium Tri-t-butoxyaluminum Hydride. The Journal of Organic Chemistry. [Link]

-

Houk, K. N., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. [Link]

-

Ranu, B. C., et al. (2012). Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. ChemInform. [Link]

-

Siska, S. J., & Tius, M. A. (2022). Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates. PMC. [Link]

-

Schelter, C., & Le, C. M. (2023). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Journal of the American Chemical Society. [Link]

-

Ranu, B. C., et al. (2001). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions. ResearchGate. [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Common Organic Chemistry. [Link]

-

ChemSynthesis. (n.d.). ethyl 2-oxocyclohexanecarboxylate. ChemSynthesis. [Link]

-

Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?. Chemistry Stack Exchange. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. PubChem. [Link]

Sources

- 1. Ethyl 2-oxocyclohexanecarboxylate | 1655-07-8 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sodium Borohydride [commonorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. grokipedia.com [grokipedia.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of Ethyl 2-hydroxycyclohexanecarboxylate: Synthesis, Separation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stereoisomers of ethyl 2-hydroxycyclohexanecarboxylate, a chiral molecule with significant applications as a building block in the synthesis of pharmaceuticals. The presence of two stereocenters in this molecule gives rise to four distinct stereoisomers: two pairs of enantiomers which are diastereomers to each other. Understanding the synthesis, separation, and characterization of these individual stereoisomers is paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs), as different stereoisomers can exhibit varied pharmacological and toxicological profiles.

This document delves into the strategic approaches for the diastereoselective synthesis of cis and trans isomers, followed by methods for their enantioselective separation. Detailed protocols and the scientific rationale behind the methodological choices are presented to ensure both technical accuracy and practical applicability.

The Stereochemical Landscape of this compound

This compound possesses two chiral centers at positions 1 and 2 of the cyclohexane ring. This results in the existence of four stereoisomers:

-

(1R,2S)-ethyl 2-hydroxycyclohexanecarboxylate and (1S,2R)-ethyl 2-hydroxycyclohexanecarboxylate : This pair of enantiomers constitutes the cis diastereomer.[1][2]

-

(1R,2R)-ethyl 2-hydroxycyclohexanecarboxylate and (1S,2S)-ethyl 2-hydroxycyclohexanecarboxylate : This pair of enantiomers constitutes the trans diastereomer.[3]

The relative orientation of the hydroxyl (-OH) and the ester (-COOEt) groups on the cyclohexane ring defines the diastereomeric relationship (cis or trans), while the absolute configuration (R/S) at each stereocenter defines the specific enantiomer.

Caption: Stereoisomeric relationships of this compound.

Strategic Synthesis of Stereoisomers

The synthesis of the stereoisomers of this compound commences with the preparation of its precursor, ethyl 2-oxocyclohexanecarboxylate. This is followed by a crucial diastereoselective reduction of the ketone functionality to introduce the hydroxyl group and establish the second stereocenter.

Synthesis of the Precursor: Ethyl 2-oxocyclohexanecarboxylate

A common and efficient method for the synthesis of ethyl 2-oxocyclohexanecarboxylate is the Claisen condensation of cyclohexanone with diethyl carbonate.

Experimental Protocol: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil) and dry tetrahydrofuran (THF).

-

Reagent Addition: While stirring under a nitrogen atmosphere, add diethyl carbonate to the flask. Heat the mixture to reflux.

-

Cyclohexanone Addition: Slowly add a solution of cyclohexanone in dry THF to the refluxing mixture via the dropping funnel.

-

Reaction Completion and Work-up: After the addition is complete, continue refluxing for an additional 1.5 hours. Cool the reaction mixture to room temperature and cautiously quench with dilute hydrochloric acid. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain ethyl 2-oxocyclohexanecarboxylate as a clear oil.

Diastereoselective Reduction of Ethyl 2-oxocyclohexanecarboxylate

The stereochemical outcome of the reduction of the ketone in ethyl 2-oxocyclohexanecarboxylate to the corresponding alcohol is highly dependent on the choice of the reducing agent. This step is critical for selectively obtaining either the cis or trans diastereomer.

Causality Behind Diastereoselectivity:

-

Non-chelating, Sterically Unhindered Reducing Agents (e.g., Sodium Borohydride): These reagents typically favor the formation of the trans isomer. The hydride attacks the carbonyl group from the less sterically hindered equatorial face, leading to an axial hydroxyl group, which is trans to the equatorial ester group.[4][5][6]

-

Bulky, Sterically Hindered Reducing Agents (e.g., L-Selectride®): These reagents favor the formation of the cis isomer. The bulky nature of the reagent forces the hydride to attack from the more sterically hindered axial face, resulting in an equatorial hydroxyl group, which is cis to the ester group.[1][7][8][9][10]

-

Chelating Reducing Agents: In some cases, the presence of a Lewis acidic metal in the reducing agent can lead to chelation with the carbonyl oxygen and the ester group, influencing the direction of hydride attack.

Experimental Protocol: Diastereoselective Reduction

A. Synthesis of predominantly trans-Ethyl 2-hydroxycyclohexanecarboxylate:

-

Reaction Setup: Dissolve ethyl 2-oxocyclohexanecarboxylate in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride portion-wise to the stirred solution.

-

Work-up: After the reaction is complete (monitored by TLC), acidify the mixture with dilute hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

B. Synthesis of predominantly cis-Ethyl 2-hydroxycyclohexanecarboxylate:

-

Reaction Setup: Dissolve ethyl 2-oxocyclohexanecarboxylate in dry THF in a flame-dried, nitrogen-flushed flask and cool to -78 °C.

-

Reduction: Slowly add a solution of L-Selectride® (1.0 M in THF) to the stirred solution.

-

Work-up: After the reaction is complete, quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Synthetic workflow for the diastereoselective synthesis of this compound isomers.

Separation of Stereoisomers

Once a mixture of diastereomers is synthesized, the next crucial step is the separation of the individual stereoisomers. This is typically achieved in a two-stage process: first, the separation of the diastereomers, followed by the resolution of the enantiomers within each diastereomeric pair.

Separation of Diastereomers

The cis and trans diastereomers of this compound have different physical properties (e.g., polarity, boiling point) and can therefore be separated by standard chromatographic techniques such as flash column chromatography on silica gel.

Enantioselective Separation by Chiral High-Performance Liquid Chromatography (HPLC)